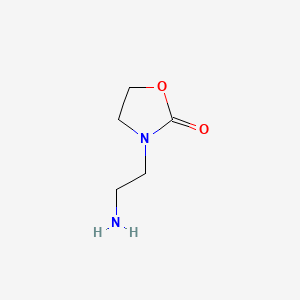

3-(2-Aminoethyl)-1,3-oxazolidin-2-one

描述

Structure

3D Structure

属性

IUPAC Name |

3-(2-aminoethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-1-2-7-3-4-9-5(7)8/h1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBLPXDQGFMAFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Versatile Scaffold: A Technical Guide to 3-(2-Aminoethyl)-1,3-oxazolidin-2-one

Introduction: Unveiling a Privileged Heterocycle

The oxazolidinone ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a variety of therapeutically significant agents.[1] Among these, the antibiotic Linezolid stands as a prominent example, underscoring the scaffold's ability to interact with biological targets with high affinity and specificity.[2] This guide focuses on a specific, yet highly versatile derivative: 3-(2-Aminoethyl)-1,3-oxazolidin-2-one. This molecule is of particular interest to researchers in drug development due to its bifunctional nature, incorporating both the stable oxazolidinone core and a reactive primary amino group. This unique combination offers a wealth of opportunities for synthetic elaboration and the development of novel chemical entities.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will delve into the core chemical properties, synthesis, reactivity, and potential applications of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one, providing a foundation for its strategic use in research and development.

Physicochemical Properties: A Data-Driven Overview

| Property | Value (for Hydrochloride Salt) | Source |

| Molecular Formula | C₅H₁₁ClN₂O₂ | |

| Molecular Weight | 166.61 g/mol | |

| Appearance | Solid | |

| SMILES String | O=C1N(CCN)CCO1.[H]Cl | |

| InChI Key | NOUSUYADGXGEPS-UHFFFAOYSA-N |

Synthesis and Characterization: Building the Core Scaffold

The synthesis of 3-substituted oxazolidin-2-ones can be achieved through several established methodologies. The choice of synthetic route is often dictated by the availability of starting materials and the desired scale of the reaction.

Conceptual Synthetic Pathway

A common and effective strategy for the synthesis of N-substituted oxazolidinones involves the reaction of an appropriate amino alcohol with a carbonylating agent. For 3-(2-Aminoethyl)-1,3-oxazolidin-2-one, a logical precursor would be 2-((2-aminoethyl)amino)ethanol. This precursor can then be cyclized using various phosgene equivalents like carbonyldiimidazole (CDI) or triphosgene.[3]

Caption: Conceptual synthetic pathway for 3-(2-Aminoethyl)-1,3-oxazolidin-2-one.

Experimental Protocol: A Generalized Approach

The following protocol outlines a general procedure for the synthesis of N-substituted oxazolidinones, which can be adapted for the synthesis of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one.

-

Reaction Setup: To a solution of 2-((2-aminoethyl)amino)ethanol in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a base (e.g., triethylamine) to scavenge the acid byproduct.

-

Carbonylation: Slowly add a solution of the carbonylating agent (e.g., triphosgene dissolved in the same solvent) to the reaction mixture at a controlled temperature, typically 0 °C to room temperature. The causality here is to control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate). Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 3-(2-Aminoethyl)-1,3-oxazolidin-2-one.

Reactivity and Mechanistic Insights: A Tale of Two Functional Groups

The chemical reactivity of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one is dominated by its two key functional groups: the primary amine and the oxazolidinone ring.

The Nucleophilic Primary Amine

The terminal primary amino group is a potent nucleophile and a key handle for synthetic diversification. It can readily participate in a wide array of chemical transformations, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Caption: Key reactions of the primary amino group.

The Stable Oxazolidinone Ring

The 2-oxazolidinone ring is generally stable under a variety of reaction conditions. However, it can undergo hydrolysis under harsh acidic or basic conditions to yield the corresponding amino alcohol. This stability is a key feature that allows for selective modification of the aminoethyl side chain without disrupting the core scaffold.

Applications in Drug Development: A Scaffold for Innovation

The oxazolidinone moiety is a well-established pharmacophore, particularly in the field of antibacterial agents.[4] The primary mechanism of action for oxazolidinone antibiotics like Linezolid is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[4]

3-(2-Aminoethyl)-1,3-oxazolidin-2-one serves as an excellent starting point for the development of novel oxazolidinone-based therapeutics. The primary amine provides a convenient attachment point for a variety of substituents, allowing for the exploration of structure-activity relationships (SAR). By modifying the side chain, researchers can fine-tune the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to the discovery of new drugs with improved efficacy, broader spectrum of activity, or reduced side effects.

Beyond its use in antibacterials, the oxazolidinone scaffold has shown promise in other therapeutic areas, including as antituberculosis, anticancer, and anti-inflammatory agents.[1] The versatility of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one makes it a valuable building block for creating diverse chemical libraries to screen for activity against a wide range of biological targets.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 3-(2-Aminoethyl)-1,3-oxazolidin-2-one and its derivatives. The hydrochloride salt is classified as an irritant, causing skin and serious eye irritation. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[5][6]

Conclusion

3-(2-Aminoethyl)-1,3-oxazolidin-2-one is a molecule of significant interest for chemical and pharmaceutical research. Its bifunctional nature, combining a stable and biologically relevant oxazolidinone core with a versatile primary amine, makes it an ideal scaffold for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, will empower researchers to fully exploit its potential in the quest for new and improved medicines.

References

-

Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. [Link]

-

3-Ethyl-1,3-oxazolidin-2-one. PubChem. [Link]

-

Oxazolidinone synthesis. Organic Chemistry Portal. [Link]

-

Current Updates on Oxazolidinone and Its Significance. PubMed Central. [Link]

-

2-Oxazolidinone. PubChem. [Link]

-

3-Amino-2-oxazolidinone. PubChem. [Link]

-

Safety Data Sheet: 2-Oxazolidinone. Chemos GmbH&Co.KG. [Link]

-

Oxazolidinones as versatile scaffolds in medicinal chemistry. PubMed Central. [Link]

-

Discovery of 3‐(2‐aminoethyl)‐thiazolidine‐2,4‐diones as a novel chemotype of sigma‐1 receptor ligands. ResearchGate. [Link]

-

Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. ResearchGate. [Link]

-

Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health. [Link]

-

1,3-oxazolidine-2-one-like compound, preparation method and uses thereof. Justia Patents. [Link]

-

Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. MDPI. [Link]

-

The Synthesis and Chemical Properties of 2-Amino-2-ethyl-1,3-propanediol. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-Oxazolidinone. Wikipedia. [Link]

-

2-(2-Ethyl-1,3-oxazolidin-3-yl)ethanol. SpectraBase. [Link]

-

Acetone. Wikipedia. [Link]

-

2-Aminoethyl 2-oxo-2H-chromene-3-carboxylate. SpectraBase. [Link]

Sources

- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patents.justia.com [patents.justia.com]

- 3. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones | MDPI [mdpi.com]

- 4. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemos.de [chemos.de]

- 6. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Potential Mechanisms of Action of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action for the compound 3-(2-Aminoethyl)-1,3-oxazolidin-2-one. Due to a lack of specific literature on this molecule, this document synthesizes information from the broader class of oxazolidinones to propose and detail two primary hypothetical mechanisms: antibacterial activity through inhibition of protein synthesis and modulation of central nervous system activity via inhibition of monoamine oxidase (MAO). This guide is structured to provide a robust framework for the investigation of this compound, complete with detailed experimental protocols and the scientific rationale underpinning these potential activities.

Introduction and Molecular Overview

The oxazolidinone core is a privileged scaffold in medicinal chemistry, giving rise to compounds with a range of biological activities. The first-in-class antibiotic, Linezolid, validated the therapeutic potential of this heterocyclic system. Subsequent research has revealed that derivatives of the oxazolidinone ring can also interact with other biological targets, including monoamine oxidases.

The compound of interest, 3-(2-Aminoethyl)-1,3-oxazolidin-2-one, possesses the characteristic oxazolidinone ring. Its key structural feature is the aminoethyl substituent at the N-3 position. This guide will explore how this specific substitution might influence its biological activity, drawing parallels with established structure-activity relationships (SAR) within the oxazolidinone class.

Compound Details:

| Property | Value |

| IUPAC Name | 3-(2-Aminoethyl)-1,3-oxazolidin-2-one |

| Molecular Formula | C₅H₁₀N₂O₂ |

| Molecular Weight | 130.14 g/mol |

| CAS Number | Not available |

Hypothetical Mechanism of Action 1: Antibacterial Activity via Protein Synthesis Inhibition

A primary and well-established mechanism of action for many oxazolidinones is the inhibition of bacterial protein synthesis.[1][2] This activity is particularly effective against a broad spectrum of Gram-positive bacteria.

The Molecular Target: The 50S Ribosomal Subunit

Oxazolidinone antibiotics exert their effect by binding to the 50S subunit of the bacterial ribosome.[1][2] This interaction occurs at the peptidyl transferase center (PTC), a critical region for peptide bond formation. By occupying this site, oxazolidinones prevent the formation of the initiation complex, a crucial first step in protein synthesis. This unique mechanism of action means there is generally no cross-resistance with other classes of antibiotics.

Signaling Pathway: Inhibition of Translation Initiation

The binding of an oxazolidinone to the A-site within the PTC of the 50S ribosomal subunit sterically hinders the proper positioning of the initiator fMet-tRNA. This prevents the formation of a functional 70S initiation complex, effectively halting protein synthesis at its earliest stage.

Figure 1: Hypothetical pathway of bacterial protein synthesis inhibition by 3-(2-Aminoethyl)-1,3-oxazolidin-2-one.

Structure-Activity Relationship (SAR) Insights

For antibacterial activity in oxazolidinones, the substituent at the C-5 position of the oxazolidinone ring is crucial.[3] While the aminoethyl group at N-3 in our target compound is less common for potent antibacterial agents, it does not rule out this activity. Experimental validation is necessary to determine if 3-(2-Aminoethyl)-1,3-oxazolidin-2-one can adopt the correct conformation to bind to the ribosomal target.

Hypothetical Mechanism of Action 2: Monoamine Oxidase (MAO) Inhibition

Certain oxazolidinone derivatives are known to be inhibitors of monoamine oxidase (MAO), enzymes that are critical in the metabolism of neurotransmitters.

The Molecular Target: MAO-A and MAO-B

Monoamine oxidases are a family of enzymes that catalyze the oxidative deamination of monoamines, such as serotonin, dopamine, and norepinephrine. There are two main isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. Inhibition of MAO leads to an increase in the concentration of these neurotransmitters in the synaptic cleft.

Signaling Pathway: Modulation of Neurotransmitter Levels

By inhibiting MAO, 3-(2-Aminoethyl)-1,3-oxazolidin-2-one could increase the levels of monoamine neurotransmitters in the brain. This can have various downstream effects, including antidepressant and anxiolytic activities.

Figure 2: Hypothetical pathway of MAO inhibition by 3-(2-Aminoethyl)-1,3-oxazolidin-2-one.

Structure-Activity Relationship (SAR) Insights

The SAR for MAO inhibition by oxazolidinones is distinct from that for antibacterial activity. The nature of the substituent at the N-3 position can significantly influence potency and selectivity for MAO-A versus MAO-B. The presence of an aminoethyl group at this position suggests a potential for interaction with the active site of MAO enzymes.

Experimental Protocols for Mechanism of Action Determination

To elucidate the actual mechanism of action of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one, the following experimental protocols are recommended.

Proposed Synthesis of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one

A plausible synthetic route can be adapted from general methods for the synthesis of N-substituted oxazolidinones. A common method involves the reaction of an amino alcohol with a carbonyl source.

Step-by-step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminoethanol and urea in a suitable solvent like dimethylformamide (DMF).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain 2-oxazolidinone.

-

N-Alkylation: The resulting 2-oxazolidinone can then be N-alkylated using a protected 2-aminoethyl halide (e.g., N-(2-bromoethyl)phthalimide) in the presence of a base such as potassium carbonate.

-

Deprotection: The protecting group (e.g., phthalimide) is then removed by hydrazinolysis to yield the final product, 3-(2-Aminoethyl)-1,3-oxazolidin-2-one.

-

Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Bacterial Protein Synthesis Inhibition Assay

This assay will determine if the compound inhibits bacterial protein synthesis.

Step-by-step Protocol:

-

Preparation of Cell-Free Extract: Prepare an S30 cell-free extract from a suitable bacterial strain (e.g., E. coli).

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the S30 extract, a suitable buffer, amino acids (including a radiolabeled amino acid like [³⁵S]-methionine), an energy source (ATP and GTP), and a template mRNA (e.g., luciferase mRNA).

-

Addition of Test Compound: Add varying concentrations of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one to the reaction mixtures. Include a positive control (e.g., Linezolid) and a negative control (vehicle).

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).

-

Measurement of Protein Synthesis: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

-

Quantification: Collect the precipitate on a filter paper and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of protein synthesis for each concentration of the test compound and determine the IC₅₀ value.

Monoamine Oxidase (MAO) Activity Assay

This assay will determine if the compound inhibits MAO-A and/or MAO-B.

Step-by-step Protocol:

-

Enzyme Source: Use commercially available recombinant human MAO-A and MAO-B enzymes.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the MAO enzyme in a suitable buffer.

-

Pre-incubation with Test Compound: Add varying concentrations of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one to the wells and pre-incubate for a defined period to allow for binding to the enzyme. Include a positive control (e.g., clorgyline for MAO-A, pargyline for MAO-B) and a negative control (vehicle).

-

Initiation of Reaction: Add a suitable substrate (e.g., kynuramine for both MAO-A and MAO-B, or a specific substrate for each isoform).

-

Incubation: Incubate the plate at 37°C for a defined period.

-

Detection: Stop the reaction and measure the product formation. For kynuramine, the fluorescent product 4-hydroxyquinoline can be measured.

-

Data Analysis: Calculate the percentage of inhibition of MAO activity for each concentration of the test compound and determine the IC₅₀ values for both MAO-A and MAO-B.

Conclusion

While the specific mechanism of action of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one remains to be experimentally determined, its chemical structure suggests two plausible and compelling biological activities: inhibition of bacterial protein synthesis and inhibition of monoamine oxidase. The provided hypothetical mechanisms, rooted in the established pharmacology of the oxazolidinone class, offer a solid foundation for future research. The detailed experimental protocols outlined in this guide provide a clear and actionable path for the elucidation of the precise molecular interactions and therapeutic potential of this compound. The findings from these studies will be crucial in determining the future direction of development for 3-(2-Aminoethyl)-1,3-oxazolidin-2-one as a potential therapeutic agent.

References

- Swaney, S. M., et al. (1998). The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. Antimicrobial agents and chemotherapy, 42(12), 3251–3255.

- Ippolito, J. A., et al. (2008). Crystal structure of the oxazolidinone antibiotic linezolid bound to the 50S ribosomal subunit. Journal of medicinal chemistry, 51(12), 3353–3356.

- Yoon, E. J., & Jeong, B. S. (2021). Oxazolidinone Antibiotics: Structure-Activity Relationships and Future Perspectives. Molecules (Basel, Switzerland), 26(16), 4873.

- Bratulescu, G. (2007).

- Tan, S., et al. (2014). In vitro protein synthesis assay for the identification of ribosome-targeting antibiotics. Methods in molecular biology (Clifton, N.J.), 1062, 237–246.

Sources

What is the oxazolidinone core structure

An In-Depth Technical Guide to the Oxazolidinone Core: Structure, Synthesis, and Mechanism

Introduction

The emergence of multidrug-resistant (MDR) bacteria, particularly Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), has created an urgent need for novel antibiotic classes. The oxazolidinones represent one of the few truly new classes of antibacterial agents to be introduced into clinical practice in recent decades. Unlike many other antibiotics that are derivatives of natural products, oxazolidinones are entirely synthetic, a fact that provides significant flexibility for medicinal chemists to modify their structure and optimize their properties. Their unique mechanism of action, which inhibits the initiation of bacterial protein synthesis, sets them apart from other protein synthesis inhibitors and results in a low propensity for cross-resistance with existing drug classes.

This guide provides a detailed examination of the oxazolidinone core structure, its mechanism of action, key structure-activity relationships (SAR), and representative protocols relevant to its synthesis and evaluation.

The Oxazolidinone Core Structure

The pharmacological activity of this antibiotic class is centered around a conserved heterocyclic scaffold: the (S)-configured 2-oxazolidinone ring. This core is typically appended with two key substituents that are critical for its antibacterial properties:

-

An N-3-linked aryl ring system , most commonly a 3-fluoro-4-morpholinylphenyl group. This moiety is crucial for binding and positioning the molecule within its ribosomal target.

-

A C-5-linked side chain , which is typically an acetamidomethyl group. This group projects into a different region of the ribosomal binding pocket and is essential for potent activity. The (S)-stereochemistry at the C-5 position is an absolute requirement for antibacterial efficacy.

The general scaffold can be visualized as follows:

Caption: General chemical scaffold of the oxazolidinone antibiotics.

Mechanism of Action: Inhibition of Protein Synthesis Initiation

The oxazolidinones exert their bacteriostatic effect by inhibiting bacterial protein synthesis at a very early stage: the formation of the initiation complex. This mechanism is distinct from other protein synthesis inhibitors like macrolides or tetracyclines, which typically interfere with the elongation phase.

The key steps are as follows:

-

Binding to the 50S Ribosomal Subunit: The oxazolidinone molecule binds to the large (50S) ribosomal subunit at the peptidyl transferase center (PTC). The binding site is located at the interface between the 50S and 30S subunits.

-

Blocking the A-site: The N-3 aryl group of the oxazolidinone occupies a portion of the A-site (aminoacyl-tRNA binding site).

-

Preventing fMet-tRNA Binding: This binding conformationally distorts the PTC, which in turn prevents the correct positioning of the initiator fMet-tRNA (formylmethionyl-tRNA) in the P-site (peptidyl-tRNA binding site).

-

Inhibition of the 70S Initiation Complex: By blocking the proper binding of fMet-tRNA, the oxazolidinone effectively prevents the formation of the complete 70S initiation complex, which consists of the 30S subunit, mRNA, fMet-tRNA, and the 50S subunit. Without this complex, protein synthesis cannot begin.

This unique mechanism is responsible for the lack of cross-resistance with other antibiotic classes. Resistance to oxazolidinones, when it does occur, typically arises from point mutations in the 23S rRNA genes that alter the drug's binding site.

Caption: Mechanism of action of oxazolidinones in bacterial protein synthesis.

Structure-Activity Relationship (SAR) and Drug Generations

Medicinal chemistry efforts have extensively explored the SAR of the oxazolidinone scaffold to improve potency, expand the spectrum of activity, and enhance safety profiles.

| Feature | First Generation (e.g., Linezolid) | Second Generation (e.g., Tedizolid) | Rationale for Change |

| C-5 Side Chain | Acetamidomethyl group | Hydroxymethyl group (forms a prodrug) | The hydroxymethyl group is converted in vivo to the active form. This modification allows for different dosing regimens. |

| A-Ring Moiety | Morpholine ring | A modified tetrazole ring system | The tetrazole ring was introduced to increase potency against key pathogens, including linezolid-resistant strains. |

| D-Ring | Not present | A pyridine ring added to the core | This addition provides further interactions within the ribosomal binding pocket, enhancing potency and spectrum. |

| Key Outcome | Effective against MRSA, VRE. Risk of myelosuppression with long-term use. | Higher potency, activity against some linezolid-resistant strains, and potentially a better safety profile regarding myelosuppression. |

Experimental Protocols

Representative Synthesis of the Oxazolidinone Core

A common and reliable method for synthesizing the chiral oxazolidinone core involves the reaction of a carbamate with a chiral epoxide. This protocol ensures the critical (S)-stereochemistry at the C-5 position.

Objective: To synthesize an (S)-5-(hydroxymethyl)-oxazolidin-2-one intermediate.

Methodology:

-

Reagent Preparation:

-

Prepare a solution of (R)-glycidyl butyrate in a suitable aprotic solvent (e.g., tetrahydrofuran, THF). The (R)-configuration of the starting epoxide is crucial as the reaction proceeds with inversion of stereochemistry to yield the desired (S)-product.

-

In a separate, dry flask equipped with a nitrogen inlet, add lithium azide and ammonium chloride to dimethylformamide (DMF).

-

-

Azide Opening of the Epoxide:

-

Cool the lithium azide solution to 0°C.

-

Slowly add the (R)-glycidyl butyrate solution to the azide mixture. The azide anion acts as a nucleophile, attacking the less-hindered carbon of the epoxide. This reaction is highly regioselective.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC or LC-MS analysis confirms the consumption of the starting epoxide.

-

-

Reduction of the Azide:

-

Upon completion, the reaction mixture is carefully worked up. The resulting azido alcohol is then reduced to an amino alcohol.

-

A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is clean and efficient.

-

-

Cyclization to form the Oxazolidinone Ring:

-

The purified amino alcohol is then cyclized. This is typically achieved by reacting it with a carbonylating agent, such as carbonyldiimidazole (CDI) or phosgene, in the presence of a non-nucleophilic base (e.g., triethylamine).

-

The base deprotonates the amine, which then attacks the carbonyl source. The subsequent intramolecular attack by the hydroxyl group displaces a leaving group, forming the stable 5-membered oxazolidinone ring.

-

-

Purification:

-

The final product, the (S)-5-(hydroxymethyl)-oxazolidin-2-one intermediate, is purified by column chromatography or recrystallization to yield a white crystalline solid.

-

Caption: A representative workflow for the synthesis of the oxazolidinone core.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the MIC of a novel oxazolidinone compound against a target bacterium (e.g., Staphylococcus aureus).

Methodology:

-

Preparation of Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this standardized suspension 1:100 in MHB to obtain the final inoculum density of approximately 1.5 x 10^6 CFU/mL.

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of the test oxazolidinone in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using MHB. Typical concentration ranges might be from 64 µg/mL down to 0.06 µg/mL.

-

Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

-

-

Inoculation and Incubation:

-

Add an equal volume of the final bacterial inoculum to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

-

Incubate the plate at 35-37°C for 18-24 hours under ambient atmospheric conditions.

-

-

Reading the MIC:

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

-

This can be determined by visual inspection of the wells. The positive control well should be turbid, and the negative control well should be clear. The MIC is the first clear well in the dilution series.

-

Conclusion

The oxazolidinone core represents a triumph of synthetic medicinal chemistry, providing a vital tool against challenging Gram-positive infections. Its unique mechanism of action, targeting the initiation of protein synthesis, ensures its continued relevance in an era of growing antibiotic resistance. Understanding the core structure, its intricate interactions with the bacterial ribosome, and the SAR that drives the development of next-generation agents is fundamental for researchers and drug development professionals working to combat infectious diseases. The synthetic tractability of the scaffold promises that further innovations and refinements will continue to emerge from this important chemical class.

References

Barb, A.C., & Schrock, G.B. (2014). Oxazolidinones. Infectious Disease Clinics of North America. Available at: [Link] Ippolito, J.A., Kulesa, N.A., & Wrublewski, P.M. (2022). The Oxazolidinones: A new class of synthetic antibiotics. ScienceDirect. Available at: [Link] Brickner, S.J. (1996). Oxazolidinone antibacterial agents. Current Pharmaceutical Design. Available at: [Link] Wilson, D.N., Schluenzen, F., Harms, J.M., Starosta, A.L., Connell, S.R., & Fucini, P. (2008). The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center. Chemistry & Biology. Available at: [Link] Leach, K.L., Swaney, S.M., Colca, J.R., McDonald, W.G., Blinn, J.R., Thomasco, L.M., & Gadwood, R.C. (2007). The site of action of the oxazolidinone antibiotics in living bacteria. Molecular Cell. Available at: [Link] Shaw, K.J., Barbachyn, M.R. (2011). The oxazolidinones. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]

The Pivotal Role of Five-Membered Heterocycles in Modern Drug Discovery: A Technical Guide

Abstract

Five-membered heterocyclic compounds form the structural core of a vast array of biologically active molecules, playing an indispensable role in medicinal chemistry and drug development. Their unique stereoelectronic properties, coupled with their ability to engage in various non-covalent interactions with biological macromolecules, make them privileged scaffolds for the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the biological activities of key five-membered heterocyclic systems, including pyrroles, imidazoles, thiazoles, oxadiazoles, and triazoles. We will delve into their mechanisms of action, explore structure-activity relationships, and present relevant case studies of their successful application in medicine. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of these versatile chemical entities.

Introduction: The Ubiquity and Significance of Heterocyclic Compounds

Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental building blocks of life.[1] They are integral to the structure of numerous biomolecules, including nucleic acids (purine and pyrimidine bases), amino acids (histidine, proline), and vitamins (thiamine, biotin).[1][2] In the realm of medicinal chemistry, heterocyclic scaffolds are of paramount importance, with over 85% of all biologically active chemical entities containing at least one heterocyclic ring.[3] The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, including modulated lipophilicity, polarity, and hydrogen bonding capacity, which are critical for optimizing their absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles.[3]

Five-membered heterocycles are particularly prominent in the design of pharmaceuticals due to their compact size and diverse electronic nature, which allows for fine-tuning of their interactions with biological targets.[4] These rings can act as bioisosteric replacements for other functional groups, enhancing potency and selectivity while potentially reducing off-target effects.[5] This guide will focus on the most therapeutically significant classes of five-membered heterocycles.

Pyrrole and its Derivatives: A Versatile Scaffold in Therapeutics

The pyrrole ring is a five-membered aromatic heterocycle containing one nitrogen atom. It is a key structural component of many natural products and synthetic drugs with a wide range of biological activities.[6][7]

Biological Activities of Pyrrole-Containing Compounds

Pyrrole derivatives have demonstrated a broad spectrum of pharmacological effects, including:

-

Anticancer Activity: Many pyrrole-containing compounds exhibit potent anticancer properties. For instance, sunitinib is a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[8]

-

Anti-inflammatory Activity: Non-steroidal anti-inflammatory drugs (NSAIDs) like ketorolac and tolmetin feature a pyrrole moiety and function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[8]

-

Antimicrobial Activity: Pyrrole derivatives have shown promise as antibacterial and antifungal agents.[6]

-

Antiviral Activity: The antiviral drug remdesivir, which has been used in the treatment of COVID-19, contains a pyrrole core.[9]

-

Cholesterol-Lowering Activity: Atorvastatin, a widely prescribed statin, incorporates a pyrrole ring and effectively lowers cholesterol levels by inhibiting HMG-CoA reductase.[8]

Mechanism of Action: A Case Study of Atorvastatin

The mechanism of action of atorvastatin provides an excellent example of how a pyrrole-containing drug can exert its therapeutic effect. Atorvastatin competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway for cholesterol biosynthesis.

Caption: Inhibition of HMG-CoA Reductase by Atorvastatin.

Imidazole Derivatives: A Cornerstone of Medicinal Chemistry

Imidazole is a five-membered aromatic heterocycle with two nitrogen atoms.[10] Its unique structural features allow it to participate in various biological interactions, making it a privileged scaffold in drug discovery.[2]

Diverse Biological Activities of Imidazoles

The imidazole nucleus is present in a wide array of therapeutic agents with diverse applications:[11][12]

-

Antifungal Activity: Imidazole derivatives like clotrimazole and miconazole are widely used as antifungal agents.[11]

-

Antimicrobial Activity: Metronidazole, an imidazole-containing drug, is effective against anaerobic bacteria and protozoa.[2]

-

Anticancer Activity: Certain imidazole derivatives have shown potent anticancer activity. For example, dacarbazine is used in the treatment of melanoma.[12]

-

Anti-inflammatory Activity: Some imidazole derivatives exhibit anti-inflammatory properties.[2]

-

Antihypertensive Activity: Losartan, an angiotensin II receptor blocker used to treat high blood pressure, contains an imidazole ring.[11]

Mechanism of Action: Azole Antifungals

Azole antifungals, including both imidazoles and triazoles, share a common mechanism of action. They inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[13][14] Depletion of ergosterol and accumulation of toxic 14α-methylated sterols disrupt membrane integrity and function, leading to fungal cell death.[13][15]

Caption: Inhibition of Ergosterol Biosynthesis by Azole Antifungals.

Thiazole-Containing Compounds: Broad-Spectrum Therapeutic Agents

Thiazole is a five-membered aromatic ring containing one sulfur and one nitrogen atom. This scaffold is present in numerous natural products and synthetic compounds with a wide range of pharmacological activities.[16][17]

Pharmacological Profile of Thiazole Derivatives

Thiazole-based compounds have been extensively investigated and have shown a remarkable array of biological activities:[18][19][20]

-

Anticancer Activity: Thiazole is a core component of several clinically used anticancer drugs, including dasatinib (a kinase inhibitor) and ixabepilone (a microtubule inhibitor).[16]

-

Antiviral Activity: Thiazole derivatives have demonstrated potent antiviral activity against a variety of viruses.[19]

-

Antibacterial and Antifungal Activity: Many thiazole-containing compounds exhibit significant antimicrobial properties.[17]

-

Anti-inflammatory and Analgesic Activity: Thiazole derivatives have been reported to possess anti-inflammatory and pain-relieving effects.[18]

Oxadiazoles and Triazoles: Bioisosteres with Potent Activity

Oxadiazoles and triazoles are five-membered heterocycles containing two nitrogen atoms and either one oxygen atom (oxadiazole) or three nitrogen atoms (triazole). They are often considered bioisosteric replacements for amide and ester groups, which can improve the metabolic stability and pharmacokinetic properties of drug candidates.[21]

Biological Activities of Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives, in particular, have garnered significant attention due to their broad spectrum of biological activities, including:[22][23][24]

-

Anti-inflammatory and Analgesic Activity

-

Antimicrobial and Antifungal Activity

-

Anticancer Activity

-

Antiviral Activity

Triazoles: Potent Antifungal Agents and Beyond

Triazoles are a critically important class of antifungal agents, with prominent examples including fluconazole and itraconazole.[13] Their mechanism of action, as previously discussed, involves the inhibition of ergosterol biosynthesis.[15] Beyond their antifungal properties, triazole derivatives are being explored for other therapeutic applications.

Experimental Protocols for Evaluating Biological Activity

The evaluation of the biological activity of novel heterocyclic compounds is a critical step in the drug discovery process. Below are representative, high-level protocols for assessing key activities.

In Vitro Anticancer Activity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value.

In Vitro Antibacterial Activity Assay: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

-

Bacterial Inoculation: Inoculate each well with a standardized bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Comparative Biological Activities

| Heterocycle | Key Biological Activities | Examples of Approved Drugs |

| Pyrrole | Anticancer, Anti-inflammatory, Antimicrobial, Antiviral, Cholesterol-lowering | Sunitinib, Ketorolac, Remdesivir, Atorvastatin[8][9] |

| Imidazole | Antifungal, Antimicrobial, Anticancer, Anti-inflammatory, Antihypertensive | Clotrimazole, Metronidazole, Dacarbazine, Losartan[2][11][12] |

| Thiazole | Anticancer, Antiviral, Antimicrobial, Anti-inflammatory | Dasatinib, Ixabepilone[16] |

| Oxadiazole | Anti-inflammatory, Antimicrobial, Anticancer, Antiviral | (Primarily in development)[22][23] |

| Triazole | Antifungal | Fluconazole, Itraconazole[13] |

Conclusion and Future Perspectives

Five-membered heterocyclic compounds continue to be a rich source of inspiration for the design and development of novel therapeutic agents.[1] Their structural diversity and broad spectrum of biological activities ensure their continued prominence in medicinal chemistry.[4][25] Future research will likely focus on the development of more selective and potent derivatives, the exploration of novel biological targets, and the application of innovative synthetic methodologies to access new chemical space. The integration of computational tools, such as molecular docking and virtual screening, will further accelerate the discovery of new drug candidates based on these versatile scaffolds.

References

- Al-Mulla, A. (2017). A review: biological importance of heterocyclic compounds. Der Pharma Chemica, 9(13), 141-147.

- Andriani, Y., et al. (2022). The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. Pharmaceuticals, 15(11), 1354.

- Bansal, Y., & Silakari, O. (2014). The therapeutic journey of pyridazinone. European journal of medicinal chemistry, 86, 276-302.

- Chauhan, A., & Kumar, R. (2022). A Review on Medicinally Important Heterocyclic Compounds. Journal of Drug Delivery and Therapeutics, 12(4-S), 209-221.

- Editorial. (2024). Five-membered heterocycles: synthesis and applications. Frontiers in Chemistry, 12, 1445973.

- Gao, P., et al. (2013). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. Antimicrobial Agents and Chemotherapy, 57(11), 5348-5354.

- Jain, A. K., et al. (2013). A Review on Five Membered Nitrogen Containing Heterocyclic Compounds with Various Biological Activities. Journal of Chemical and Pharmaceutical Research, 5(8), 12-20.

- Kaur, R., et al. (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy. European Journal of Medicinal Chemistry, 188, 112016.

- Khan, F. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Medicinal Chemistry, 64(15), 10837-10877.

- Kumar, A., et al. (2021). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Medicinal Chemistry, 13(15), 1365-1387.

- Majumder, S., et al. (2020). Heterocycles in Medicinal Chemistry. Molecules, 25(22), 5434.

- Madaan, A., et al. (2015). Synthesis and Biological Activities of Oxadiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 15(4), 343-369.

- Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Biology and Chemistry, 15(1), 5-13.

- Sharma, V., et al. (2016). A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. Journal of Medicinal Chemistry, 59(13), 5893-5926.

- Singh, A., et al. (2024). Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities.

- Sravanthi, V., & Manju, S. L. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview. Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(1), 1-5.

- Stefan, M., & Vasile, C. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(1), 12873.

- Toti, U. S., & Guntupalli, C. (2015). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Journal of Antivirals & Antiretrovirals, 7(5), 1000130.

- Roy, S. (2021). Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents.

- Anonymous. (n.d.). Heterocyclic Compounds, the Backbone of Small Molecule Therapeutics. LinkedIn.

- Anonymous. (n.d.). Triazole antifungals. EBSCO Research Starters.

- Anonymous. (n.d.). Importance of Five-Membered Heterocyclic Frameworks in Drug Design. International Journal of Advanced Scientific Research and Engineering Technology.

- Anonymous. (2026).

- Anonymous. (n.d.). Bioactive Five-Membered Heterocycles With Two Heteroatoms Fused With a Benzene Ring (a) Benzimidazole. IGI Global.

- Glomb, T., & Swiatek, P. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2410.

- Kumar, R., et al. (2020). Thiazole Compounds as Antiviral Agents: An Update. Current Drug Discovery Technologies, 17(4), 481-503.

- Kumar, R., et al. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 11(48), 30263-30286.

- de Souza, M. V. N. (2005). Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. Journal of the Brazilian Chemical Society, 16(6a), 1163-1176.

- Wikipedia. (n.d.). Imidazole.

- Anonymous. (n.d.). Green synthesis of some novel bioactive five membered heterocycles. International Journal of Green and Herbal Chemistry.

- Anonymous. (n.d.). A mini review on biological potential of 1,3,4-oxadiazole derivatives. International Journal of Pharmaceutical and Chemical Analysis.

- Anonymous. (2022). Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database. Frontiers in Pharmacology, 13, 1060933.

- Roopan, S. M., & Khan, F. N. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3981-3997.

- Anonymous. (2024). A review on thiazole based compounds & it's pharmacological activities. LinkedIn.

- Georgopapadakou, N. H., & Walsh, T. J. (1996). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 9(4), 585-612.

- Anonymous. (n.d.). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review.

- Ielo, L., et al. (2021). Bioactive pyrrole-based compounds with target selectivity. Molecules, 26(1), 124.

- Alam, M. A. (2024). Editorial: Five-membered heterocycles: synthesis and applications. Frontiers in Chemistry, 12, 1445973.

- Upadhyay, A., & Sharma, N. (2014). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences, 3(1), 1-8.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijasret.com [ijasret.com]

- 5. The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Imidazole - Wikipedia [en.wikipedia.org]

- 11. clinmedkaz.org [clinmedkaz.org]

- 12. jchemrev.com [jchemrev.com]

- 13. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Triazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]

- 16. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. Thiazole Compounds as Antiviral Agents: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. wisdomlib.org [wisdomlib.org]

- 21. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. A mini review on biological potential of 1,3,4-oxadiazole derivatives - Int J Pharm Chem Anal [ijpca.org]

- 25. ijsrtjournal.com [ijsrtjournal.com]

An In-depth Technical Guide to 3-(2-Aminoethyl)-1,3-oxazolidin-2-one: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Foreword

The oxazolidinone ring system is a cornerstone in modern medicinal chemistry, most notably recognized for its role in a novel class of antibiotics.[1] This guide provides a detailed exploration of a specific, yet less-documented derivative, 3-(2-Aminoethyl)-1,3-oxazolidin-2-one . As a Senior Application Scientist, my aim is to offer not just a repository of data, but a cohesive narrative that explains the scientific underpinnings of this molecule's synthesis, properties, and potential applications. We will delve into the established chemistry of the oxazolidinone scaffold to illuminate the specific characteristics and synthetic utility of this promising, bifunctional building block.

Nomenclature and Structural Elucidation

The formal IUPAC name for the compound of interest is 3-(2-Aminoethyl)-1,3-oxazolidin-2-one .

The structure consists of a central 1,3-oxazolidin-2-one ring, which is a five-membered heterocycle containing a nitrogen atom at position 1, an oxygen atom at position 3, and a ketone group at position 2.[2] A 2-aminoethyl group is attached to the nitrogen atom at position 3.

Key Structural Features:

-

1,3-Oxazolidin-2-one Core: A polar, five-membered heterocyclic ring.

-

Amide-like Character: The nitrogen atom is part of a carbamate functionality, influencing its reactivity.

-

Primary and "Tertiary" Amine Functionality: The molecule possesses a terminal primary amine on the ethyl side-chain and the nitrogen within the oxazolidinone ring, which is a tertiary amine. This dual amine presence offers multiple sites for chemical modification.

Below is a diagram illustrating the relationship between the parent oxazolidinone and the title compound.

Physicochemical Properties

While extensive experimental data for 3-(2-Aminoethyl)-1,3-oxazolidin-2-one is not widely published, we can infer its properties from its structure and available data on its hydrochloride salt.

| Property | Value (for Hydrochloride Salt) | Reference |

| Molecular Formula | C₅H₁₁ClN₂O₂ | [3] |

| Molecular Weight | 166.61 g/mol | [3] |

| Physical Form | Solid | [4] |

The presence of the primary amino group and the polar oxazolidinone ring suggests that the free base is likely a water-soluble solid or a viscous liquid. The basicity of the primary amine would allow for the ready formation of salts, such as the commercially available hydrochloride.[4]

Synthesis Strategies

The synthesis of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one is not explicitly detailed in numerous publications, a testament to its status as a specialized building block rather than a widely studied end-product. However, its synthesis can be logically approached through established methods for N-alkylation of the 1,3-oxazolidin-2-one core.

Proposed Synthetic Pathway: N-Alkylation of 1,3-Oxazolidin-2-one

A plausible and direct route involves the N-alkylation of 1,3-oxazolidin-2-one with a suitably protected 2-haloethylamine, followed by deprotection.

Experimental Rationale:

-

Deprotonation: The N-H proton of 1,3-oxazolidin-2-one is weakly acidic and requires a strong base, such as sodium hydride (NaH), for complete deprotonation to form the corresponding anion. This enhances its nucleophilicity.

-

Alkylation: The resulting anion can then undergo a nucleophilic substitution reaction with an electrophile like N-(2-bromoethyl)phthalimide. The phthalimide group serves as a robust protecting group for the primary amine, preventing side reactions.

-

Deprotection: The final step involves the removal of the phthalimide protecting group, typically achieved by treatment with hydrazine, to yield the desired product.

Alternative Synthetic Approaches

Other general methods for oxazolidinone synthesis could be adapted, such as the reaction of an N-substituted ethanolamine derivative with a carbonyl source like phosgene or its equivalents. However, the N-alkylation route is often more direct for introducing specific N-substituents.

Reactivity and Applications in Drug Development

The synthetic utility of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one lies in its bifunctional nature, offering two distinct points for chemical elaboration. This makes it a valuable scaffold for combinatorial chemistry and the synthesis of compound libraries for drug discovery.[5]

Reactions at the Primary Amine

The terminal primary amine is a versatile functional group that can undergo a wide array of chemical transformations:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

These reactions allow for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in drug design.

The Oxazolidinone Ring in Medicinal Chemistry

The oxazolidinone ring itself is a privileged scaffold in medicinal chemistry.[5] Its key roles include:

-

Pharmacophore: In the case of oxazolidinone antibiotics like Linezolid, the ring system is essential for binding to the bacterial ribosome and inhibiting protein synthesis.[1]

-

Bioisostere: The oxazolidinone moiety can act as a bioisostere for other chemical groups such as carbamates, ureas, and amides, offering improved metabolic stability and pharmacokinetic properties.[5]

The combination of the reactive primary amine and the medicinally relevant oxazolidinone core makes 3-(2-Aminoethyl)-1,3-oxazolidin-2-one a promising starting material for the synthesis of novel therapeutic agents.

Safety and Handling

While specific toxicity data for 3-(2-Aminoethyl)-1,3-oxazolidin-2-one is limited, information for its hydrochloride salt indicates that it is an eye irritant.[4] Standard laboratory safety precautions should be observed when handling this compound:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion

3-(2-Aminoethyl)-1,3-oxazolidin-2-one is a valuable, albeit under-characterized, building block for medicinal chemistry. Its structure combines the privileged oxazolidinone scaffold with a reactive primary amine, offering a versatile platform for the synthesis of novel compounds with potential therapeutic applications. While specific experimental data for this compound is sparse, a strong understanding of the chemistry of the oxazolidinone ring system allows for the rational design of synthetic routes and the prediction of its reactivity. Further exploration of this molecule's synthetic utility is warranted and could lead to the discovery of new and improved drug candidates.

References

-

Current Updates on Oxazolidinone and Its Significance - PMC. Available at: [Link]

-

Oxazolidinone synthesis - Organic Chemistry Portal. Available at: [Link]

-

2-Oxazolidinone - Wikipedia. Available at: [Link]

-

Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC. Available at: [Link]

Sources

- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Oxazolidinone - Wikipedia [en.wikipedia.org]

- 3. chemscene.com [chemscene.com]

- 4. Oxazolidinone synthesis [organic-chemistry.org]

- 5. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Oxazolidinone Scaffold: A Modern Cornerstone in Antibacterial Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: A New Class for a New Era of Resistance

The relentless evolution of antimicrobial resistance necessitates the discovery of novel antibacterial agents with unique mechanisms of action. In this landscape, the oxazolidinones emerged as one of the few truly new chemical classes of antibiotics in the last four decades.[1] Their story begins with the challenge of treating infections caused by multidrug-resistant (MDR) Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), which pose a significant threat to global health.[2][3] The approval of Linezolid in 2000 marked a pivotal moment, introducing a completely synthetic antibacterial agent with a novel mode of action and no cross-resistance with existing drug classes.[4][5][6] This guide provides a comprehensive overview of the oxazolidinone scaffold, from its fundamental mechanism of action and synthesis to its intricate structure-activity relationships and the future trajectory of this critical class of therapeutics.

The Core Mechanism: Halting Protein Synthesis at its Inception

The antibacterial efficacy of oxazolidinones stems from their unique ability to inhibit bacterial protein synthesis at a very early stage.[6] Unlike many other protein synthesis inhibitors that target the elongation phase, oxazolidinones bind to the 50S ribosomal subunit.[7][8] Specifically, they occupy a site on the 23S ribosomal RNA (rRNA) at the peptidyl transferase center (PTC), near the interface of the A-site and P-site.[1][9] This binding physically obstructs the formation of a functional 70S initiation complex, a critical step that involves the combination of the 50S and 30S ribosomal subunits with N-formylmethionyl-tRNA (fMet-tRNA).[6][8] By preventing the proper positioning of fMet-tRNA, oxazolidinones effectively halt the entire process of protein synthesis before it can begin, leading to a bacteriostatic effect against most susceptible pathogens like staphylococci and enterococci, and a bactericidal effect against many strains of streptococci.[8]

The causality behind this targeted approach is crucial; by acting on a novel site and a unique step in protein synthesis, oxazolidinones circumvent the resistance mechanisms that have rendered older classes of antibiotics ineffective.[9]

Caption: Mechanism of action of oxazolidinone antibiotics.

Synthetic Strategies: Constructing the Core Scaffold

The development of robust and scalable synthetic routes has been paramount to the clinical success of oxazolidinones. A common and effective strategy for synthesizing the core structure, as exemplified in various Linezolid syntheses, often starts with a chiral precursor like (R)-epichlorohydrin. This ensures the correct stereochemistry at the C-5 position, which is crucial for antibacterial activity.

Representative Protocol: A Facile Synthesis of a Linezolid Analogue

This protocol outlines a generalized, self-validating workflow for the synthesis of an N-aryl oxazolidinone, a common structural motif in this class.

Step 1: Epoxide Ring Opening

-

Reactants: 3-fluoro-4-morpholinylaniline and (R)-epichlorohydrin.

-

Procedure: The aniline derivative is reacted with (R)-epichlorohydrin in a suitable solvent like isopropanol. The nucleophilic amine attacks the less hindered carbon of the epoxide, opening the ring.

-

Causality: This step establishes the C-N bond and sets the stage for the subsequent cyclization. Using a chiral epoxide from the start is a key principle of asymmetric synthesis, avoiding costly and low-yielding resolution steps later on.

Step 2: Oxazolidinone Ring Formation

-

Reactants: The amino alcohol intermediate from Step 1.

-

Procedure: The intermediate is cyclized to form the 2-oxazolidinone ring. This is often achieved using a carbonylating agent like carbonyldiimidazole (CDI) or phosgene derivatives in the presence of a base. The base deprotonates the hydroxyl group, which then attacks the carbonyl source, followed by intramolecular cyclization.

-

Causality: This is the key ring-forming step that creates the core pharmacophore. The choice of carbonylating agent is critical for safety and scalability; CDI is often preferred in laboratory settings over the highly toxic phosgene.

Step 3: Side Chain Installation

-

Reactants: The N-aryl oxazolidinone intermediate.

-

Procedure: The C-5 hydroxymethyl group, derived from the original epoxide, is typically converted to a leaving group (e.g., mesylate or tosylate). This is followed by nucleophilic substitution with an amine source, such as an azide, which is then reduced to the primary amine.

-

Causality: This step introduces the critical C-5 side chain. An azide-based route (Gabriel or Staudinger-type reaction) is often clean and high-yielding, providing a reliable method to install the necessary amine functionality.

Step 4: Final Acylation

-

Reactants: The C-5 aminomethyl oxazolidinone.

-

Procedure: The primary amine is acylated, typically with acetic anhydride or acetyl chloride, to yield the final acetamidomethyl side chain, as seen in Linezolid.

-

Causality: The acetamide group is a key pharmacophoric feature, engaging in crucial hydrogen bonding interactions within the ribosomal binding pocket.[10] This final step completes the synthesis of the active pharmaceutical ingredient.

Caption: Generalized synthetic workflow for Linezolid.

Structure-Activity Relationships (SAR): Tuning for Potency and Safety

The clinical success of oxazolidinones has spurred extensive medicinal chemistry campaigns to optimize their properties. The SAR of this scaffold is well-defined, with modifications at key positions dramatically influencing antibacterial potency, spectrum, and safety profiles.[2][11]

-

(A) N-3 Phenyl Ring: This region is critical for antibacterial activity. The presence of a fluorine atom at the meta-position (as in Linezolid) is generally optimal.[11] Modifications to the para-position have led to second-generation compounds with enhanced potency. For example, introducing larger, heterocyclic groups can provide additional beneficial interactions with the ribosome, sometimes overcoming resistance.[12]

-

(B) C-5 Side Chain: The (S)-configuration at the C-5 stereocenter is essential for activity. The acetamidomethyl group of Linezolid is a key feature, but this position is tolerant of various substitutions. Replacing the acetyl group with other moieties, or replacing the entire side chain with alternatives like 1,2,3-triazoles or isoxazoles, has yielded compounds with improved potency and modified pharmacokinetic profiles.[11]

-

(C) C-4 Position: While unsubstituted in Linezolid, substitution at the C-4 position of the oxazolidinone ring can enhance antibacterial potency.[11]

The goal of these modifications is not only to increase potency but also to mitigate mechanism-based toxicities. A primary concern with long-term Linezolid use is myelosuppression (bone marrow suppression).[7] This has driven the development of next-generation oxazolidinones with improved safety profiles.

The Next Generation: Linezolid vs. Tedizolid

Tedizolid, approved by the FDA, represents a significant advancement in the oxazolidinone class. It was designed to improve upon Linezolid's profile, offering enhanced potency and a better safety margin.[8]

| Feature | Linezolid | Tedizolid | Rationale for Change |

| Dosing | 600 mg twice-daily[13] | 200 mg once-daily[13] | Longer half-life (~12 hours) allows for less frequent dosing, improving patient compliance.[14] |

| Potency | Baseline | 4-32x more potent in vitro against staphylococci, enterococci, and streptococci[14] | The modified C-ring structure (a hydroxymethyl-substituted tetrazole) makes additional interactions with the ribosome, enhancing binding affinity.[14][15] |

| Activity vs LZD-Resistant Strains | Susceptible to resistance (e.g., cfr gene) | Active against some Linezolid-resistant strains harboring the cfr gene[14] | The structural modifications in Tedizolid can overcome certain resistance mechanisms. |

| Myelosuppression | Known dose-dependent risk, especially with long-term use[7] | Significantly lower incidence of hematological side effects in clinical trials[13][14] | The structural changes are believed to reduce off-target effects on mitochondrial protein synthesis, a hypothesized cause of myelosuppression. |

| MAO Inhibition | Weak, reversible inhibitor of monoamine oxidase (MAO)[16] | Weaker MAO inhibition than Linezolid[15] | Reduced potential for drug-drug interactions with serotonergic agents.[15] |

The Challenge of Resistance

Despite their novel mechanism, resistance to oxazolidinones has emerged. Understanding these mechanisms is critical for the development of future agents. The primary mechanisms include:

-

Target Site Mutations: The most common form of resistance involves point mutations in the domain V of the 23S rRNA gene, specifically the G2576T mutation.[5] These mutations alter the drug's binding site, reducing its affinity for the ribosome.

-

Enzymatic Modification: The acquisition of plasmid-borne genes, such as cfr (chloramphenicol-florfenicol resistance), poses a significant threat.[17] The cfr gene encodes a methyltransferase that modifies an adenine residue (A2503) in the 23S rRNA.[18] This methylation sterically hinders the binding of oxazolidinones to their target site.

-

Ribosomal Protein Alterations: Mutations in genes encoding the L3 and L4 ribosomal proteins, which are near the oxazolidinone binding site, can also confer resistance.[5][18]

-

Efflux Pumps: The acquisition of genes like optrA and poxtA, which encode for ABC-F transporters, can lead to resistance by actively pumping the drug out of the bacterial cell.[17][18]

Efforts to combat resistance focus on designing new oxazolidinones that can bind effectively to mutated ribosomes or evade enzymatic modification and efflux.[19]

Future Directions and Broader Applications

The journey of the oxazolidinone scaffold is far from over. Current research is focused on several key areas:

-

Broadening the Spectrum: While primarily active against Gram-positive bacteria, efforts are underway to design oxazolidinones with activity against challenging Gram-negative pathogens and Mycobacterium tuberculosis.[4][5]

-

Overcoming Resistance: Synthesizing novel analogues that can effectively inhibit bacteria expressing resistance genes like cfr is a high priority.[10]

-

Expanding Therapeutic Areas: The versatility of the oxazolidinone scaffold has led to its exploration in other therapeutic areas, including as anticancer, anti-inflammatory, and antiviral agents.[4][12]

Conclusion

The oxazolidinone scaffold represents a triumph of modern medicinal chemistry, providing a vital tool against multidrug-resistant Gram-positive pathogens. Its unique mechanism of action, well-understood SAR, and synthetic tractability have enabled the development of first- and second-generation drugs like Linezolid and Tedizolid. As the threat of antimicrobial resistance continues to grow, the principles learned from this remarkable class of molecules will undoubtedly guide the design of the next wave of life-saving therapeutics. The ongoing exploration of this versatile scaffold promises not only to reinforce our antibacterial arsenal but also to unlock new therapeutic possibilities in diverse fields of medicine.

References

-

RegisteredNurseRN. (2025). Oxazolidinone Pharmacology Nursing Antibiotics NCLEX Review (Metronidazole). YouTube. [Link]

-

Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International Journal of Antimicrobial Agents, 23(2), 113-9. [Link]

-

G., P., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. [Link]

-

Ippolito, J. A., et al. (2008). Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. Journal of Medicinal Chemistry. [Link]

-

Barciszewski, J., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules. [Link]

-

Zhang, Q., et al. (2025). A strategy to re-sensitise drug-resistant Gram-positive bacteria to oxazolidinone-class antibiotics. EBioMedicine. [Link]

-

Malkhed, V., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters. [Link]

-

Binda, E., et al. (2022). Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. Journal of Antimicrobial Chemotherapy. [Link]

-

Roger, C., et al. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones. Clinical Pharmacokinetics. [Link]

-

Barbachyn, M. R., & Ford, C. W. (2003). Oxazolidinone structure-activity relationships leading to linezolid. Angewandte Chemie International Edition, 42(18), 2010-2023. [Link]

-

de Sousa, M. A., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. [Link]

-

Rybak, M. J. (2002). Oxazolidinone antibiotics. The Lancet Infectious Diseases, 2(3), 136. [Link]

-

Lan, S., et al. (2019). Tedizolid Versus Linezolid for the Treatment of Acute Bacterial Skin and Skin Structure Infection: A Systematic Review and Meta-Analysis. Infection and Drug Resistance. [Link]

-

Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-1202. [Link]

-

Lan, S., et al. (2019). Tedizolid Versus Linezolid for the Treatment of Acute Bacterial Skin and Skin Structure Infection: A Systematic Review and Meta-Analysis. Infection and Drug Resistance. [Link]

-

Reddy, P. K., et al. Synthesis of Antibiotic Linezolid Analogues. ResearchGate. [Link]

-

Binda, E., et al. (2022). Oxazolidinones: mechanisms of resistance and mobile genetic elements involved. Journal of Antimicrobial Chemotherapy. [Link]

-

Roger, C., et al. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones. ResearchGate. [Link]

-

Roy, S., & Kumar, V. (2023). Strategies for the Discovery of Oxazolidinone Antibacterial Agents: Development and Future Perspectives. Journal of Medicinal Chemistry. [Link]

-

Locke, J. B., et al. (2010). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy. [Link]

-

Kisgen, J., & Klinker, K. (2014). New and old oxazolidinones: tedizolid vs. linezolid. Clinical Microbiology and Infection. [Link]

-

Livermore, D. M., et al. (2016). Structure–activity differences between tedizolid and linezolid. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxazolidinone structure-activity relationships leading to linezolid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]

- 5. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tedizolid Versus Linezolid for the Treatment of Acute Bacterial Skin and Skin Structure Infection: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New and old oxazolidinones: tedizolid vs. linezolid | CMAC [cmac-journal.ru]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Oxazolidinones: mechanisms of resistance and mobile genetic elements involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

The Discovery of Oxazolidinones: A New Frontier in Antibacterial Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant Gram-positive bacteria in the latter half of the 20th century created a critical unmet medical need, rendering many established antibiotic classes ineffective. This guide provides a comprehensive technical overview of the discovery and development of the oxazolidinones, the first truly novel class of antibacterial agents to be introduced into clinical practice in over three decades. We will explore the journey from the initial discovery of early synthetic compounds to the rigorous medicinal chemistry campaigns that led to the development of linezolid, the first-in-class approved drug. This paper delves into the unique mechanism of action—the inhibition of bacterial protein synthesis at the initiation phase—which circumvents existing resistance pathways. Furthermore, we provide detailed experimental protocols, structure-activity relationship (SAR) analyses, and the evolution to second-generation agents like tedizolid. This guide is intended to serve as a definitive resource for professionals in the field, offering field-proven insights into the scientific and strategic decisions that defined this landmark discovery in medicinal chemistry.

Chapter 1: The Looming Crisis: Antibiotic Resistance and the Need for a Novel Class